molecular formula C10H10BrNOS B2661276 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide CAS No. 163298-79-1

2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide

Cat. No.: B2661276
CAS No.: 163298-79-1
M. Wt: 272.16
InChI Key: SZQXTGFYXNLIBR-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide is a high-purity chemical reagent designed for research and development applications. This compound features a 1,3-thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in several therapeutic agents . The molecular structure, which integrates a phenol group with the methyl-substituted thiazole ring, makes it a valuable intermediate for constructing more complex heterocyclic systems. Research Applications and Value: This compound serves as a key building block in organic synthesis, particularly for creating novel heterocyclic hybrids. Its structure is ideal for developing new chemical entities with potential pharmacological properties. Researchers can utilize this reagent to synthesize compounds for screening against various biological targets. Thiazole-containing molecules are extensively investigated for their antimicrobial , anticancer , and antitubercular activities . The presence of the phenol group offers a site for further chemical modification, such as etherification or conjugation, enabling structure-activity relationship (SAR) studies and the optimization of lead compounds. Handling and Compliance: This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)phenol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS.BrH/c1-7-11-9(6-13-7)8-4-2-3-5-10(8)12;/h2-6,12H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQXTGFYXNLIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

pKa values and acidity of 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa Values and Acidity of 2-(2-Methyl-1,3-thiazol-4-yl)phenol Hydrobromide

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) is a critical parameter that governs a compound's behavior in biological systems. The pKa value dictates the extent of ionization at a given pH, which in turn profoundly influences essential pharmacokinetic characteristics such as absorption, distribution, metabolism, and excretion (ADME).[1][2][3] This guide provides a comprehensive technical examination of the acidic and basic properties of this compound, a heterocyclic compound of interest to medicinal chemists and pharmaceutical scientists.

The molecule features two key ionizable centers: a phenolic hydroxyl group and a basic nitrogen atom within the thiazole ring. This dual nature makes its acid-base chemistry particularly interesting. This document will delve into the theoretical underpinnings of its acidity, present established experimental protocols for accurate pKa determination, and discuss the implications of these values for drug development professionals. The compound is supplied as a hydrobromide salt, indicating that the most basic center is protonated in its solid form.

Molecular Structure:

  • Free Base: 2-(2-Methyl-1,3-thiazol-4-yl)phenol

  • Hydrobromide Salt: this compound

Theoretical Framework: Understanding the Ionization Behavior

The acid-base profile of 2-(2-Methyl-1,3-thiazol-4-yl)phenol is defined by the interplay between its acidic phenolic group and its basic thiazole moiety.

The Ionizable Centers
  • Phenolic Hydroxyl (-OH) Group: The hydroxyl group attached to the benzene ring is weakly acidic. Its deprotonation yields a negatively charged phenoxide ion.

  • Thiazole Nitrogen (C=N-C): The nitrogen atom in the thiazole ring possesses a lone pair of electrons and acts as a Lewis base, capable of accepting a proton to form a positively charged thiazolium cation.

Factors Influencing Acidity and Basicity
  • Phenolic Acidity: Phenols are generally more acidic than aliphatic alcohols (pKa of phenol is ~10, while for alcohols it's ~16-18).[4] This increased acidity is due to the resonance stabilization of the resulting phenoxide anion, where the negative charge is delocalized across the benzene ring.[4][5][6]

  • Effect of the Thiazole Substituent: The acidity of the phenolic group is modulated by the nature of the substituent on the aromatic ring.[7] The 2-methyl-1,3-thiazole ring, positioned ortho to the hydroxyl group, is an electron-withdrawing group. This property enhances the acidity of the phenol (lowering its pKa) by further stabilizing the negative charge of the conjugate phenoxide base through inductive effects.[4][5]

  • Thiazole Basicity: The basicity of the thiazole nitrogen is relatively weak. For context, the conjugate acid of a related compound, 2-methyl-Δ2-thiazoline, has a pKa of 5.22.[8] This value provides a reasonable estimate for the pKa of the protonated thiazole ring in the target molecule.

Acid-Base Equilibria

When dissolved in water, the hydrobromide salt exists as a protonated thiazolium species. As the pH of the solution is raised, two deprotonation events will occur. The thiazolium ion, being the stronger acid (lower pKa), will deprotonate first, followed by the weaker acid, the phenolic hydroxyl group.

The equilibria can be visualized as follows:

pKa_Equilibria Species_1 Cation (Thiazolium Phenol) pH < pKa1 Species_2 Zwitterion/Neutral pKa1 < pH < pKa2 Species_1->Species_2 + OH⁻ - H₂O (pKa1 ≈ 5.2) Species_3 Anion (Thiazole Phenoxide) pH > pKa2 Species_2->Species_3 + OH⁻ - H₂O (pKa2 ≈ 8.7)

Caption: Acid-base equilibria of 2-(2-Methyl-1,3-thiazol-4-yl)phenol.

Predicted pKa Values

Computational methods provide a valuable first approximation of pKa values before experimental work is undertaken.[9] These predictions combine quantum mechanical calculations with machine learning algorithms to estimate the dissociation constants.[3] However, their accuracy can be limited by the complexity of modeling solvation effects.[10][11]

Ionizable GroupPredicted pKaSource
Phenolic -OH8.70 ± 0.30ChemicalBook[12]
Thiazolium -NH⁺~5.2 (estimate)Based on 2-methyl-Δ2-thiazoline[8]

Experimental Determination of pKa Values

For definitive pKa determination, experimental methods remain the gold standard. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used techniques in the pharmaceutical industry.[13][14][15]

General Sample Preparation Considerations
  • Starting Material: The starting material is the hydrobromide salt. It should be dissolved in high-purity, carbonate-free water to a known concentration, typically between 10⁻⁴ M and 10⁻³ M for potentiometry.[14][16]

  • Solubility: If the compound has low aqueous solubility, the use of a co-solvent like methanol may be necessary. However, this requires subsequent extrapolation to determine the pKa in a purely aqueous environment.[14]

  • Ionic Strength: All measurements should be conducted at a constant ionic strength, typically maintained with a background electrolyte like 0.15 M KCl, to ensure consistent activity coefficients.[16]

Method 1: Potentiometric Titration

This high-precision technique involves monitoring pH changes as a standardized titrant is added to the sample solution.[14][17] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH where the concentrations of the acid and its conjugate base are equal.[16]

  • Instrument Calibration: Calibrate the potentiometer and the combined glass pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[16] Ensure the temperature of the buffers and the sample solution is constant.

  • Sample Preparation: Accurately weigh and dissolve this compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to achieve a final concentration of approximately 1 mM.[16]

  • Inert Atmosphere: Place the sample solution in a sealed titration vessel and purge with nitrogen gas for 10-15 minutes to displace dissolved carbon dioxide, which can interfere with the measurement.[16] Maintain a gentle nitrogen blanket over the solution throughout the titration.

  • Titration: While stirring the solution, add small, precise increments of a standardized, carbonate-free sodium hydroxide (NaOH) solution (e.g., 0.1 M).

  • Data Acquisition: Record the pH value and the volume of titrant added after each increment, allowing the reading to stabilize before proceeding. Continue the titration well past the second equivalence point.

  • Blank Titration: Perform a blank titration using only the ionic strength adjustment solution to correct for the buffering capacity of water and any impurities.[14]

The pKa values are found at the half-equivalence points. The equivalence points can be accurately determined by plotting the first or second derivative of the pH vs. volume curve (ΔpH/ΔV or Δ²pH/ΔV²).[18] At the midpoint of each buffer region (halfway to the equivalence point), the pH is equal to the pKa.[16]

Potentiometry_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter Prepare_Sample Prepare Sample Solution (Constant Ionic Strength) Calibrate->Prepare_Sample Purge_N2 Purge with Nitrogen Prepare_Sample->Purge_N2 Titrate Titrate with NaOH Purge_N2->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Derive Calculate 1st/2nd Derivative Plot->Derive Determine_pKa Determine pKa at Half-Equivalence Points Derive->Determine_pKa Spectrophotometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Select_Wavelength Select Analytical Wavelengths (λ_max) Prepare_Buffers Prepare Series of Buffers (Known pH) Select_Wavelength->Prepare_Buffers Prepare_Samples Prepare Samples in Buffers Prepare_Buffers->Prepare_Samples Measure_Absorbance Measure Absorbance of Each Sample Prepare_Samples->Measure_Absorbance Plot Plot Absorbance vs. pH Measure_Absorbance->Plot Determine_pKa Determine pKa from Inflection Point Plot->Determine_pKa

Sources

Methodological & Application

Synthesis Protocol for 2-(2-Methyl-1,3-thiazol-4-yl)phenol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-THZ-2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide . This compound serves as a critical pharmacophore in the development of iron chelators (desferrithiocin analogues), substituted thiazole ligands for coordination chemistry, and potential antimicrobial agents.

The protocol utilizes the Hantzsch Thiazole Synthesis , favored for its high atom economy and regioselectivity. Unlike standard protocols that isolate the free base, this method is optimized to directly isolate the hydrobromide salt , ensuring high crystallinity and stability for downstream applications.

Scientific Foundation (E-E-A-T)

Mechanistic Rationale

The synthesis relies on the condensation of an


-haloketone with a thioamide.[1] The choice of 2-bromo-2'-hydroxyacetophenone  and thioacetamide  is driven by the following mechanistic sequence:
  • Nucleophilic Attack: The sulfur atom of the thioacetamide attacks the

    
    -carbon of the bromoketone (S
    
    
    
    2 substitution), displacing the bromide ion.
  • Cyclization: The nitrogen of the thioamide attacks the carbonyl carbon of the ketone.[2]

  • Dehydration: Loss of a water molecule drives aromatization, yielding the stable thiazole ring.

Why the Hydrobromide Salt? The Hantzsch reaction generates equimolar HBr as a byproduct. In non-aqueous solvents (e.g., anhydrous ethanol), the thiazole product, being a weak base, protonates to form the hydrobromide salt. This salt is often less soluble than the starting materials, allowing for purification via simple filtration (precipitation-driven isolation), avoiding tedious aqueous workups or chromatography.

Reaction Pathway Visualization

HantzschSynthesis cluster_legend Key Start1 2'-Hydroxyacetophenone Reagent1 Bromination (Br2 or CuBr2) Start1->Reagent1 Inter1 2-Bromo-1-(2-hydroxyphenyl) ethan-1-one Reagent1->Inter1 Inter2 Thioimidate Intermediate Inter1->Inter2 + Thioacetamide Reagent2 Thioacetamide (EtOH, Reflux) Product 2-(2-Methyl-1,3-thiazol-4-yl)phenol Hydrobromide Inter2->Product - H2O / Cyclization key1 Precursor key2 Reagent/Condition key3 Target

Figure 1: Step-wise synthetic pathway from acetophenone precursor to the final thiazole hydrobromide salt via Hantzsch condensation.

Experimental Protocol

Materials & Equipment
ReagentCAS No.Equiv.Role
2-Bromo-2'-hydroxyacetophenone 2491-38-51.0Electrophile / Scaffold
Thioacetamide 62-55-51.1Nucleophile / Thiazole source
Ethanol (Anhydrous) 64-17-5SolventReaction Medium
Diethyl Ether 60-29-7WashAnti-solvent for precipitation

Equipment:

  • 100 mL Round-bottom flask (RBF) with magnetic stir bar.

  • Reflux condenser with CaCl

    
     drying tube (to exclude atmospheric moisture).
    
  • Temperature-controlled oil bath.

  • Vacuum filtration setup (Buchner funnel).

Step-by-Step Procedure
Step 1: Reaction Setup
  • Safety Check: Perform all operations in a fume hood. 2-Bromo-2'-hydroxyacetophenone is a lachrymator (tear gas agent); Thioacetamide is a carcinogen. Wear double nitrile gloves and safety goggles.

  • In a 100 mL RBF, dissolve 2-bromo-2'-hydroxyacetophenone (2.15 g, 10.0 mmol) in anhydrous ethanol (20 mL).

    • Note: If the starting material is dark/colored, it may be degraded. Recrystallize from ethanol prior to use for optimal yield.

  • Add thioacetamide (0.83 g, 11.0 mmol) in one portion.

    • Observation: The solution may turn slightly yellow as the reagents mix.

Step 2: Cyclization (Hantzsch Condensation)
  • Equip the flask with a reflux condenser.[3]

  • Heat the mixture to reflux (approx. 80 °C) with moderate stirring.

  • Maintain reflux for 2 hours .

    • In-Process Control (IPC): Monitor by TLC (System: Hexane/Ethyl Acetate 3:1). The starting bromide (

      
      ) should disappear, and a new polar spot (product salt) may appear at the baseline or as a streak.
      
Step 3: Isolation of the Hydrobromide Salt
  • Remove the flask from heat and allow it to cool slowly to room temperature.

  • Crystallization: The hydrobromide salt often crystallizes spontaneously upon cooling.

    • If no precipitate forms: Cool the flask in an ice bath (0–4 °C) for 30 minutes.

    • If still no precipitate: Add cold diethyl ether (10–20 mL) dropwise to induce precipitation (the salt is insoluble in ether).

  • Filtration: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with:

    • Cold Ethanol (2 x 5 mL) – removes unreacted starting materials.

    • Diethyl Ether (2 x 10 mL) – removes residual solvent and dries the solid.

  • Drying: Dry the solid under vacuum at 40 °C for 4 hours.

Yield & Physical Properties[1][4]
  • Theoretical Yield: 2.72 g

  • Expected Yield: 75–85% (approx. 2.0–2.3 g)[4]

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected >200 °C (decomposition typical for salts).

Characterization & Validation

To certify the synthesized material, compare analytical data against the following expected parameters.

1. Proton NMR (


H NMR, 400 MHz, DMSO-

):
  • 
     2.75 ppm (s, 3H):  Methyl group on the thiazole ring (C2-CH
    
    
    
    ).
  • 
     6.90–7.80 ppm (m, 4H):  Aromatic protons of the phenol ring.
    
  • 
     8.10 ppm (s, 1H):  Thiazole C5-H proton (characteristic singlet).
    
  • 
     10.50 ppm (s, 1H):  Phenolic -OH (broad, exchangeable).
    
  • 
     11.0–12.0 ppm (br s):  N-H
    
    
    
    proton (indicative of the hydrobromide salt).

2. Chemical Tests:

  • Silver Nitrate Test: Dissolve a small amount of product in water/HNO

    
    . Addition of AgNO
    
    
    
    should yield a pale yellow precipitate (AgBr), confirming the presence of the bromide counterion.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product is too soluble in EtOH.Reduce EtOH volume by rotary evaporation (to 50%) and add Et

O.
Product is Colored (Brown/Red) Oxidation of phenol or bromide.Recrystallize from Ethanol/Methanol with activated charcoal.
Starting Material Remains Incomplete reaction.Extend reflux time to 4 hours; ensure Thioacetamide is fresh (it hydrolyzes over time).
Lachrymatory Effect Residual

-bromoketone.
Wash the solid thoroughly with Et

O; quench filtrates with dilute ammonia before disposal.

References

  • Hantzsch, A. (1887).[5] "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for Hantzsch mechanism).
  • Organic Chemistry Portal. "Hantzsch Thiazole Synthesis".

  • Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles as potent antifungal agents". Journal of Heterocyclic Chemistry.

Sources

Step-by-step preparation of 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of 2-(2-Methyl-1,3-thiazol-4-yl)phenol Hydrobromide Solutions

Abstract

This guide provides a rigorous technical methodology for the preparation, solubilization, and handling of This compound . This compound, a structural analog of siderophores like desferrithiocin and a privileged scaffold in kinase inhibition, presents specific solubility and stability challenges due to its phenolic moiety and hydrobromide salt form. This protocol details the synthesis of the salt via Hantzsch condensation, the formulation of stable DMSO master stocks, and the generation of physiological working solutions, emphasizing pH control and oxidative stability.

Part 1: Chemical Context & Material Origin[1]

To prepare high-fidelity solutions, one must understand the material's origin. This compound is typically synthesized via the Hantzsch Thiazole Synthesis .[1][2] Unlike many commercial reagents supplied as free bases, the hydrobromide (HBr) salt is the direct product of the condensation reaction and is often preferred for its enhanced crystallinity and initial water solubility compared to the free base.

Key Chemical Properties:

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~272.16 g/mol (Salt); ~191.25 g/mol (Free Base)

  • Acidity: The HBr salt is acidic. Dissolution in unbuffered water will significantly lower pH (pH < 4), potentially damaging sensitive biological assays.

  • Oxidation Sensitivity: The ortho-phenolic group is susceptible to oxidation, forming quinones if left in basic, oxygenated solutions for extended periods.

Synthesis Pathway (Material Origin)

Understanding the synthesis ensures the user can identify potential impurities (unreacted thioacetamide or bromoacetophenone).

G Start1 2-Bromo-2'-hydroxyacetophenone Reaction Hantzsch Condensation (Reflux in EtOH) Start1->Reaction Start2 Thioacetamide Start2->Reaction Product 2-(2-Methyl-1,3-thiazol-4-yl)phenol Hydrobromide (Precipitate) Reaction->Product Cooling & Filtration

Figure 1: Synthesis pathway yielding the hydrobromide salt directly from precursors.

Part 2: Material Safety & Pre-Formulation

Safety Warning:

  • Corrosivity: Phenols and HBr are corrosive. Wear nitrile gloves and eye protection.

  • Toxicity: Thiazole derivatives may exhibit biological activity; handle as a potent drug candidate.

Pre-Weighing Characterization: Before preparing solutions, verify the salt form.

  • Hygroscopicity Check: HBr salts can be hygroscopic. If the powder appears clumpy or sticky, dry under vacuum over

    
     for 24 hours before weighing to ensure molar accuracy.
    
  • Appearance: Pure salt should be a white to off-white crystalline solid. Yellowing indicates oxidation.

Part 3: Protocol A - Preparation of Master Stock Solution (DMSO)

Rationale: While the HBr salt has some water solubility, it is prone to hydrolysis and oxidation in aqueous states. DMSO (Dimethyl sulfoxide) is the required solvent for Master Stocks due to its ability to solvate the aromatic core and prevent oxidation during frozen storage.

Target Concentration: 50 mM or 100 mM.

Step-by-Step Methodology
  • Calculate Mass Requirement: Use the formula:

    
    
    
    • Example: To make 10 mL of 50 mM stock:

      
      
      
  • Weighing:

    • Weigh the calculated amount of 2-(2-Methyl-1,3-thiazol-4-yl)phenol HBr into a sterile, amber glass vial (to protect from light).

    • Note: Do not use polystyrene plastics as DMSO can leach contaminants. Polypropylene (PP) or glass is required.

  • Solubilization:

    • Add high-grade anhydrous DMSO (Grade: Cell Culture Tested, >99.9%).

    • Vortex: Vortex vigorously for 30-60 seconds. The salt should dissolve rapidly.

    • Sonication: If micro-particles persist, sonicate in a water bath at room temperature for 5 minutes. Avoid heating above 40°C.

  • Visual Inspection:

    • Hold the vial against a light source. The solution must be completely clear. Any turbidity suggests impurities or incomplete dissolution.

  • Storage:

    • Aliquot into small volumes (e.g., 50-100 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Part 4: Protocol B - Preparation of Aqueous Working Solutions

Rationale: Directly adding the HBr salt stock to cell culture media or enzymatic buffers will locally acidify the solution. This protocol ensures pH neutrality and solubility maintenance.

Critical Constraint: The phenolic


 is approximately 9.5-10.0, but the thiazole nitrogen can be protonated. The HBr salt releases 

upon dissociation. You must use a buffered system.
Step-by-Step Dilution Workflow
  • Buffer Selection:

    • Use PBS (pH 7.4) or HEPES (25 mM, pH 7.5) .

    • Avoid: Unbuffered saline or pure water.

  • Serial Dilution (The "Intermediate Step"): Do not jump directly from 100 mM DMSO stock to 10 nM assay concentration if intermediate steps are required.

    • Prepare a 10x Intermediate in the assay buffer.

    • Example: To achieve 100 µM final assay concentration:

      • Prepare 1 mM Intermediate: Dilute 10 µL of 100 mM Stock into 990 µL Buffer.

      • Check for Precipitation: A milky white cloud indicates the free base is precipitating (common if pH > pKa or if concentration is too high).

      • Troubleshooting: If precipitation occurs, increase the DMSO content in the intermediate to 5-10%, or lower the concentration.

  • pH Neutralization (Crucial for HBr Salts):

    • When working at high concentrations (>1 mM), check the pH of the aqueous solution.

    • If acidic, adjust carefully with dilute NaOH (0.1 N) back to pH 7.4.

    • Self-Validating Step: The solution should remain clear. If adding NaOH causes immediate precipitation, the free base (neutral form) is insoluble at that concentration. You must lower the concentration or add a solubilizer (e.g., Tween-80 or Cyclodextrin).

  • Final Application:

    • Add the Intermediate solution to the biological system. Ensure final DMSO concentration is <0.5% (or as tolerated by the specific cell line).

Workflow Diagram

SolutionPrep Solid Solid HBr Salt (Hygroscopic Check) DMSOStock Master Stock (DMSO) 50-100 mM (Store -20°C) Solid->DMSOStock Dissolve & Vortex Intermediate Intermediate Dilution (PBS/HEPES) Check Precipitate! DMSOStock->Intermediate 1:100 Dilution Assay Final Assay Well (pH 7.4, <0.5% DMSO) Intermediate->Assay Final Addition

Figure 2: Dilution workflow ensuring solubility and pH control.

Part 5: Quality Control & Troubleshooting

Data Summary Table: Solubility & Stability

ParameterSpecificationNotes
Max Solubility (DMSO) > 100 mMClear, yellow/colorless solution.
Max Solubility (Water) ~ 10-20 mM (pH dependent)HBr salt is soluble; Free base precipitates at neutral pH.
Storage Stability -20°C (6 months)Protect from light and moisture.
UV-Vis Max ~310-320 nmShifts bathochromically (red shift) in basic pH (phenolate formation).

QC Protocol (UV-Vis Validation): To verify the integrity of your stock:

  • Dilute stock to 50 µM in PBS.

  • Scan 200–500 nm.

  • Observation: A distinct peak around 310 nm corresponds to the thiazolyl-phenol chromophore.

  • Degradation Check: New peaks appearing >400 nm (yellow/browning) indicate quinone formation/oxidation. Discard stock.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[2] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Siderophore Analogs (Desferrithiocin): Bergeron, R. J., et al. (2005). "Desferrithiocin analogue iron chelators: iron clearing efficiency, tissue distribution, and renal toxicity." Journal of Medicinal Chemistry, 48(1), 82-93.

  • DMSO Stock Handling: Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.

  • Thiazole Properties: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

Sources

Crystallization methods for 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols: Crystallization of 2-(2-Methyl-1,3-thiazol-4-yl)phenol Hydrobromide

Abstract

This document provides a comprehensive guide to the crystallization of this compound, a compound of significant interest in pharmaceutical development. The purity and crystalline form of an active pharmaceutical ingredient (API) are critical determinants of its stability, solubility, and bioavailability. Therefore, robust and reproducible crystallization methods are paramount. This application note details several effective crystallization techniques, including Slow Evaporation, Slow Cooling, Vapor Diffusion, and Anti-Solvent Addition. Each protocol is presented with a focus on the underlying scientific principles, enabling researchers to not only replicate the methods but also to rationally troubleshoot and adapt them for similar compounds.

Introduction: The Critical Role of Crystallization in Drug Development

Crystallization is a pivotal purification and particle engineering process in the pharmaceutical industry. For a hydrobromide salt like this compound, achieving a stable crystalline form with a consistent particle size distribution is essential for ensuring reliable downstream processing and predictable in vivo performance. The presence of phenolic and thiazole moieties suggests the potential for various intermolecular interactions, including hydrogen bonding, which can significantly influence the crystallization process.[1][2] The selection of an appropriate solvent system and crystallization method is therefore a critical step that dictates the final solid-state properties of the API.[3] This guide is designed to provide researchers with a foundational understanding and practical protocols to achieve high-quality crystals of the target compound.

Physicochemical Profile & Solvent Selection Rationale

While specific solubility data for this compound is not extensively published, its structure provides clues for solvent selection. The molecule possesses both polar (phenol, thiazole nitrogen, hydrobromide salt) and non-polar (methyl group, aromatic rings) characteristics.[4][5][6] This amphiphilic nature suggests solubility in a range of protic and aprotic polar solvents.

Solvent Selection Strategy: The primary goal is to identify a solvent or solvent system where the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature (for cooling crystallization) or a solvent in which it is soluble that is miscible with a non-solvent (for anti-solvent crystallization).[7] A general rule of thumb is that solvents with similar functional groups to the solute are often good solubilizers.[2]

Screening Solvents:

  • Alcohols (Methanol, Ethanol, Isopropanol): Good starting points due to their ability to form hydrogen bonds.

  • Ketones (Acetone): Can dissolve a range of polar and non-polar compounds.

  • Ethers (Tetrahydrofuran - THF): A good solvent for many organic compounds.

  • Esters (Ethyl Acetate): Offers moderate polarity.

  • Water: The hydrobromide salt form may impart some aqueous solubility.

Anti-Solvents:

  • Hexanes, Heptane, Cyclohexane: Non-polar solvents that are often used to induce precipitation from more polar solutions.

  • Diethyl Ether: A common anti-solvent for compounds dissolved in more polar ethers or alcohols.

Crystallization Methodologies & Protocols

Four primary crystallization methods are presented below. It is recommended to perform small-scale trials to determine the optimal conditions before scaling up.

Slow Evaporation Crystallization

Principle: This technique relies on the gradual removal of the solvent, which slowly increases the concentration of the solute until it reaches supersaturation and begins to crystallize.[8][9] This method is straightforward and often effective when a suitable solvent with moderate volatility is found.

Protocol:

  • Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., methanol or ethanol) at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small beaker or vial) to remove any particulate matter.

  • Cover the vessel with a perforated lid or parafilm with a few needle holes to allow for slow solvent evaporation.[10]

  • Place the vessel in a vibration-free environment and allow it to stand undisturbed.

  • Monitor the vessel periodically for crystal growth. The process can take several days to weeks.

Causality: The slow rate of evaporation is crucial for the growth of large, well-ordered crystals. Rapid evaporation often leads to the formation of small, poorly-defined crystals or an amorphous powder.[1]

Slow Cooling Crystallization

Principle: This method leverages the temperature-dependent solubility of the compound. A saturated solution is prepared at an elevated temperature, and as it slowly cools, the solubility decreases, leading to supersaturation and crystallization.[1][11]

Protocol:

  • In a suitable crystallization vessel, add a known amount of this compound.

  • Add a minimal amount of a suitable solvent (e.g., isopropanol or a mixture of ethanol and water) and heat the mixture with stirring until the solid completely dissolves.

  • Once a clear solution is obtained, remove it from the heat source.

  • To ensure slow cooling, the vessel can be placed in an insulated container (e.g., a Dewar flask or a beaker filled with cotton wool).[9]

  • Allow the solution to cool gradually to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator) to maximize yield.

  • Collect the crystals by filtration.

Causality: The rate of cooling directly impacts crystal size and quality.[12] Slow cooling allows for the controlled formation of crystal nuclei and their subsequent growth into larger, more perfect crystals. Rapid cooling can lead to the formation of many small crystals or even "oiling out," where the compound separates as a liquid phase.[13][14]

Vapor Diffusion

Principle: This technique involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, gradually reducing the solubility and inducing crystallization.[15][16][17][18] It is particularly useful for small amounts of material.[1]

Protocol (Hanging Drop Method):

  • Prepare a concentrated solution of this compound in a "good" solvent (e.g., methanol).

  • In the reservoir of a vapor diffusion plate or a small beaker, place a larger volume of a volatile "bad" solvent (anti-solvent) in which the compound is insoluble (e.g., diethyl ether or hexane). The anti-solvent should be miscible with the good solvent.

  • Pipette a small drop (1-5 µL) of the compound solution onto a siliconized glass coverslip.

  • Invert the coverslip and place it over the reservoir, sealing it with vacuum grease to create an enclosed system.[16][17]

  • Over time, the anti-solvent vapor will diffuse into the drop, causing the compound to crystallize.

Causality: The slow, controlled change in solvent composition within the drop allows for a gradual approach to supersaturation, favoring the growth of high-quality single crystals.

Anti-Solvent Addition (Liquid-Liquid Diffusion)

Principle: In this method, a poor solvent (anti-solvent) is carefully added to a solution of the compound, causing a rapid decrease in solubility and inducing crystallization.[19][20][21] This technique is often used for compounds that are highly soluble in a particular solvent.[22]

Protocol:

  • Dissolve the this compound in a minimum amount of a "good" solvent (e.g., THF or acetone).

  • In a separate, clean vessel, carefully layer a "bad" solvent (anti-solvent) on top of the solution. The anti-solvent should be less dense and miscible with the good solvent (e.g., hexane layered over a THF solution).[9][23]

  • Alternatively, the anti-solvent can be added dropwise to the stirred solution until turbidity is observed, and then the solution is allowed to stand.

  • Crystals will typically form at the interface of the two solvents or throughout the solution upon standing.

Causality: The rate of anti-solvent addition is a critical parameter. Slow addition allows for controlled precipitation, while rapid addition can lead to the formation of an amorphous solid or very small crystals.[24]

Comparative Summary of Crystallization Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Slow Evaporation Gradual solvent removalSimple setup, requires minimal interventionSlow process, difficult to control rate preciselyScreening for initial crystallization conditions
Slow Cooling Temperature-dependent solubilityGood for larger scale, can produce high-quality crystalsRisk of "oiling out" if cooled too quickly, requires a compound with suitable temperature-solubility profileCompounds with moderate solubility at room temperature and high solubility at elevated temperatures
Vapor Diffusion Slow diffusion of anti-solvent vaporExcellent for small quantities, produces high-quality single crystalsRequires specialized equipment (vapor diffusion plates), can be slowObtaining single crystals for X-ray diffraction
Anti-Solvent Addition Rapid reduction in solubilityFast method, good for highly soluble compoundsCan lead to small crystals or amorphous precipitate if not controlled carefullyRapidly inducing crystallization from a highly soluble state

Troubleshooting Common Crystallization Issues

  • No Crystals Form: The solution may not be sufficiently supersaturated. Try concentrating the solution further (slow evaporation) or adding more anti-solvent. Seeding with a previously obtained crystal can also induce crystallization.[14]

  • "Oiling Out": The compound is coming out of solution as a liquid instead of a solid. This can happen if the cooling is too rapid or if the solvent is not ideal. Try using a different solvent, a solvent mixture, or a slower cooling rate.[13][14]

  • Formation of a Fine Powder: Crystallization is occurring too rapidly. Slow down the process by reducing the rate of evaporation, cooling, or anti-solvent addition.[1]

  • Poor Crystal Quality: Impurities can inhibit crystal growth. Ensure the starting material is of sufficient purity. Filtering the solution before crystallization is also recommended.[1]

Visualizing Crystallization Workflows

Workflow for Slow Cooling Crystallization

Slow_Cooling A Dissolve Compound in Minimal Hot Solvent B Filter Hot Solution (Optional) A->B C Slowly Cool Solution to Room Temperature B->C D Further Cooling (e.g., Refrigerator) C->D E Collect Crystals by Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G

Caption: Workflow for Slow Cooling Crystallization.

Workflow for Anti-Solvent Addition Crystallization

Anti_Solvent cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation A Dissolve Compound in 'Good' Solvent B Slowly Add 'Bad' (Anti-Solvent) A->B C Observe for Turbidity/ Crystal Formation B->C D Allow to Stand C->D E Collect Crystals by Filtration D->E F Wash Crystals with Anti-Solvent E->F G Dry Crystals F->G

Caption: Workflow for Anti-Solvent Addition.

Conclusion

The successful crystallization of this compound is achievable through a systematic approach to solvent selection and method optimization. The protocols detailed in this application note provide a solid foundation for researchers to obtain high-quality crystalline material. It is recommended to begin with small-scale screening experiments to identify the most promising conditions before proceeding to a larger scale. The principles and troubleshooting guidance provided herein should empower researchers to overcome common challenges and successfully apply these techniques to a broader range of pharmaceutical compounds.

References

  • Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. (n.d.).
  • Hanging Drop Vapor Diffusion Crystallization - Hampton Research. (n.d.).
  • Hanging Drop Vapor Diffusion - Hampton Research. (2025, April 2).
  • Crochet, A. Guide for crystallization.
  • Crystal Growth | Biology Linac Coherent Light Source. (n.d.).
  • Slow Evaporation Method. (n.d.).
  • Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control - MIT. (n.d.).
  • "Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability". (2022, July 15).
  • Jia, S., Yang, P., Gao, Z., Li, Z., Fang, C., & Gong, J. (2022). Recent progress in antisolvent crystallization. CrystEngComm, 24(18), 3122-3135. [Link]

  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.).
  • crystallography-crystallization-guide.pdf - IMSERC. (n.d.).
  • (IUCr) How to grow crystals for X-ray crystallography. (2024, October 16).
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.).
  • Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives - PubMed. (2022, August 11).
  • Antisolvent Crystallization of Poorly Water Soluble Drugs | Request PDF - ResearchGate. (2025, August 6).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • 2-(2-Methylthiazol-4-yl)phenol | 160241-65-6 - Sigma-Aldrich. (n.d.).
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. (2024, June 1).
  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • SOP: CRYSTALLIZATION - UCT Science. (n.d.).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
  • Crystallization of Organic Compounds. (n.d.).
  • cooling crystallization process: Topics by Science.gov. (n.d.).
  • 2-(2-Amino-1,3-thiazol-4-yl)phenol | C9H8N2OS | CID 605966 - PubChem. (n.d.).
  • How to Grow Crystals: - X-Ray. (n.d.).
  • Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization | Request PDF - ResearchGate. (2025, August 6).
  • Phenol crystals - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2020, February 2).
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • What are the best conditions for polyphenols crystallization? - ResearchGate. (2016, May 4).
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1).
  • CN106278947A - Crystal formation of phenol derivatives and preparation method thereof - Google Patents. (n.d.).
  • Methods for Crystal Production of natural compounds; a review of recent advancements - International Scientific Organization. (2023, June 29).
  • Crystallization tips. (2002, May 21).
  • PHENOL - ResearchGate. (n.d.).
  • 4-(2-Amino-1,3-thiazol-4-yl)phenol | C9H8N2OS | CID 346926 - PubChem. (n.d.).
  • Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations - ResearchGate. (2025, August 5).
  • 2-(2-methyl-thiazol-4-yl)-phenol - ChemicalBook. (n.d.).
  • PHENOL CRYSTAL - Ataman Kimya. (n.d.).
  • Crystal Engineering of Ionic Cocrystals Sustained by the Phenol–Phenolate Supramolecular Heterosynthon | Crystal Growth & Design - ACS Publications. (2022, June 21).
  • CN102320682A - Method for separating and recovering crystallized phenol from phenol-containing dilute solution - Google Patents. (n.d.).
  • Phenol ice Crystals - Dalit Solutions Ltd. (n.d.).

Sources

Application Notes and Protocols for the In vitro Evaluation of 2-(2-Methyl-1,3-thiazol-4-yl)phenol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiazole-Phenol Scaffolds

The thiazole ring is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] When coupled with a phenol moiety, a well-known antioxidant pharmacophore, the resulting scaffold presents a compelling opportunity for the development of novel therapeutic agents.[4][5] This document provides a comprehensive guide for the in vitro characterization of 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide, a representative member of this promising class of compounds. The protocols detailed herein are designed to be adaptable for the broader family of thiazole-phenol derivatives, enabling researchers to elucidate their biological activities and mechanisms of action.

These application notes are intended for researchers, scientists, and drug development professionals. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, ensuring robust and reproducible data generation.

Compound Handling and Preparation

Prior to initiating any in vitro studies, it is critical to ensure the proper handling and solubilization of the test compound to maintain its stability and ensure accurate concentration measurements.

Stock Solution Preparation:

  • Compound Information:

    • Name: this compound

    • Molecular Formula: C₁₀H₁₀BrNOS

    • Molecular Weight: 288.16 g/mol (This is an estimated value; always refer to the manufacturer's certificate of analysis)

  • Solubility Testing:

    • Begin by assessing the solubility of the compound in common laboratory solvents such as DMSO, ethanol, and methanol.

    • Prepare a small, concentrated stock solution (e.g., 10 mM) in 100% DMSO. Most small organic molecules are readily soluble in DMSO.

  • Stock Solution Protocol:

    • Accurately weigh a precise amount of this compound.

    • Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Gently vortex or sonicate at room temperature until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Note on DMSO Concentration: For cell-based assays, the final concentration of DMSO in the culture medium should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 1: Assessment of In Vitro Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[6] This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against various cancer cell lines.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Workflow for MTT Assay:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis Cell_Seeding Seed cells in a 96-well plate Incubation_24h Incubate for 24h (adherence) Cell_Seeding->Incubation_24h Allow cells to attach Compound_Addition Add serial dilutions of This compound Incubation_24h->Compound_Addition Incubation_48_72h Incubate for 48-72h Compound_Addition->Incubation_48_72h Expose cells to compound MTT_Addition Add MTT reagent Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate for 2-4h (formazan formation) MTT_Addition->Incubation_2_4h Solubilization Add solubilization solution (e.g., DMSO) Incubation_2_4h->Solubilization Dissolve formazan crystals Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 value Absorbance_Measurement->IC50_Calculation Data analysis DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_readout Readout & Analysis Compound_Dilutions Prepare serial dilutions of This compound Mixing Mix compound dilutions with DPPH solution Compound_Dilutions->Mixing DPPH_Solution Prepare DPPH solution in methanol DPPH_Solution->Mixing Incubation Incubate in the dark at room temperature Mixing->Incubation Allow reaction to proceed Absorbance_Measurement Measure absorbance at 517 nm Incubation->Absorbance_Measurement Scavenging_Calculation Calculate % radical scavenging activity Absorbance_Measurement->Scavenging_Calculation IC50_Calculation Determine IC50 value Scavenging_Calculation->IC50_Calculation Data analysis

Caption: Workflow of the DPPH radical scavenging assay.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well plate

  • Test compound stock solution in DMSO or methanol

  • Positive control (e.g., Ascorbic acid or Trolox) [7]* Microplate reader

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM DPPH solution in methanol. This solution should be freshly prepared and kept in the dark.

    • Prepare serial dilutions of the test compound and the positive control in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of methanol to a well containing 100 µL of DPPH solution.

    • For the negative control, add 100 µL of methanol to a well containing 100 µL of methanol.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

      • Where Abs_control is the absorbance of the DPPH solution with methanol and Abs_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value.

Data Presentation:

Compound Concentration (µM)% DPPH Scavenging
115.2
535.8
1052.1
2578.9
5091.5

This is example data and should be replaced with experimental results.

Protocol 3: Total Phenolic Content Determination using the Folin-Ciocalteu Method

This assay is used to quantify the total phenolic content in a sample. [8]The Folin-Ciocalteu reagent contains phosphomolybdate and phosphotungstate, which are reduced by phenolic compounds in an alkaline medium, resulting in a blue-colored complex. [9] Principle: The intensity of the blue color is proportional to the total amount of phenolic compounds present and is measured spectrophotometrically.

Workflow for Total Phenolic Content Assay:

TPC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_readout Readout & Analysis Sample_Prep Prepare sample solution of This compound FC_Reagent Add Folin-Ciocalteu reagent Sample_Prep->FC_Reagent Standard_Curve Prepare Gallic Acid standard curve Standard_Curve->FC_Reagent Sodium_Carbonate Add Sodium Carbonate solution (alkaline medium) FC_Reagent->Sodium_Carbonate After short incubation Incubation Incubate in the dark Sodium_Carbonate->Incubation Absorbance_Measurement Measure absorbance at ~760 nm Incubation->Absorbance_Measurement Calculation Calculate Total Phenolic Content (in Gallic Acid Equivalents) Absorbance_Measurement->Calculation Using standard curve

Sources

Storage and handling requirements for 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage, Handling, and Stability Protocol for 2-(2-Methyl-1,3-thiazol-4-yl)phenol Hydrobromide

Executive Summary

This guide defines the rigorous storage and handling protocols for This compound . As a phenolic thiazole salt, this compound presents specific stability challenges—primarily oxidative sensitivity (due to the phenolic moiety) and hygroscopicity (characteristic of hydrobromide salts). Failure to adhere to these protocols can result in the formation of quinone degradation products (manifesting as pink/brown discoloration) and acidification of stock solutions, compromising experimental reproducibility in kinase inhibition or metal chelation studies.

Physicochemical Profile & Hazard Identification

PropertySpecification
Chemical Name This compound
Molecular Formula C₁₀H₉NOS · HBr
Molecular Weight ~272.16 g/mol (Free base: 191.25 g/mol )
Appearance White to off-white crystalline solid
Solubility High in DMSO, Methanol; Moderate in Water (pH dependent)
pKa ~8.7 (Phenolic OH), Thiazole N is weakly basic
Key Sensitivities Oxidation (Phenol), Hygroscopicity (HBr salt), Light

Safety Warning: This compound is a phenol derivative and a hydrobromide salt. It causes skin/eye irritation and may be acutely toxic if swallowed.[1][2][3] The HBr component renders aqueous solutions acidic.

Critical Storage Protocol

To maintain purity >98% over 12 months, a "Multi-Barrier" storage approach is required.

Solid State Storage
  • Temperature: Store at -20°C for long-term stability (>1 month). Short-term storage (days) at +4°C is acceptable if desiccated.

  • Atmosphere: The phenolic group is susceptible to autoxidation. The vial must be backfilled with inert gas (Argon or Nitrogen) after every use.

  • Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.

  • Desiccation: Store the vial inside a secondary container (e.g., a sealed jar or pouch) containing active silica gel or molecular sieves.

Solution State Storage
  • Solvent: Dimethyl sulfoxide (DMSO) or Ethanol. Avoid storing in water or aqueous buffers for >24 hours.

  • Stability:

    • -80°C: Stable for 6 months.[4]

    • -20°C: Stable for 1 month.

    • +4°C / RT: Use immediately; do not store.

  • Freeze/Thaw: Limit to a maximum of 3 cycles . Aliquot stocks immediately upon preparation.

Handling & Experimental Protocol

The "Equilibration" Rule (Crucial)

Hydrobromide salts are hygroscopic. Opening a cold vial in a humid lab causes immediate condensation, turning the powder into a sticky gum and accelerating hydrolysis.

Protocol:

  • Remove vial from -20°C freezer.

  • Place in a desiccator at room temperature.

  • Wait 30–45 minutes until the vial feels ambient to the touch.

  • Only then, open the cap.

Stock Solution Preparation (10 mM Example)
  • Target Concentration: 10 mM

  • Volume: 1 mL

  • Mass Required: 2.72 mg (based on MW 272.16 g/mol )

Step-by-Step:

  • Weigh ~2.8 mg of solid into a tared amber microcentrifuge tube.

  • Calculate exact volume of DMSO required:

    
    
    
  • Add DMSO. Vortex for 30 seconds.

  • Visual Check: Solution should be clear and colorless. A pink/yellow tint indicates oxidation.

  • Aliquot: Split into 50 µL aliquots in PCR tubes.

  • Flash Freeze: Snap-freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Visualization of Handling Workflow

HandlingWorkflow Start Remove from -20°C Equilibrate Equilibrate to RT (30-45 mins in Desiccator) Start->Equilibrate Prevents Condensation Open Open Vial (Inert Atmosphere Hood) Equilibrate->Open Weigh Weigh Solid (Quickly, minimize light) Open->Weigh Dissolve Dissolve in DMSO (Vortex) Weigh->Dissolve Reseal Purge Vial with N2/Ar & Reseal Weigh->Reseal Immediate Action QC Visual QC: Clear? Colorless? Dissolve->QC Aliquot Aliquot & Flash Freeze QC->Aliquot Yes Discard Discard/Repurify QC->Discard No (Pink/Brown) Reseal->Start Return to Storage

Figure 1: Safe handling workflow emphasizing moisture control and oxidation prevention.

Troubleshooting & Stability Indicators

ObservationCauseCorrective Action
Pink/Red Solution Phenol oxidation (Quinone formation).Discard. Ensure fresh stock is stored under Argon.
Sticky/Clumped Solid Moisture absorption (Hygroscopic HBr).Dry in vacuum desiccator over P₂O₅ for 24h.
Precipitation in Media Low solubility at neutral pH.Pre-dilute in DMSO; ensure final DMSO <0.5%. Check pH (HBr is acidic).
Yellowing over time Light degradation.Ensure amber vials are used.

Biological Application Notes

  • pH Adjustment: As a hydrobromide salt, dissolving this compound in unbuffered water will lower the pH significantly. When adding to cell culture media, ensure the buffering capacity (HEPES/Bicarbonate) is sufficient to neutralize the HBr, or adjust the stock pH carefully.

  • Metal Chelation Interference: The thiazolyl-phenol motif is a known metal chelator (similar to desazadesferrithiocin analogs). Avoid using buffers with high metal content (e.g., PBS with Mg²⁺/Ca²⁺) during initial dissolution to prevent precipitation of metal complexes.

References

  • PubChem. 4-(2-Amino-1,3-thiazol-4-yl)phenol Compound Summary. National Library of Medicine. Accessed Feb 15, 2026. Link

  • Sigma-Aldrich. 4-(2-Methyl-4-thiazolyl)phenol Product Information & SDS. Merck KGaA. Accessed Feb 15, 2026. Link

  • MedChemExpress. 4-(2-Methylthiazol-4-yl)phenol Datasheet. MCE. Accessed Feb 15, 2026. Link

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Yale University.[2] Accessed Feb 15, 2026. Link

Sources

Troubleshooting & Optimization

Minimizing degradation of 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide

A Guide to Minimizing Degradation in Solution for Researchers and Drug Development Professionals

Welcome to the dedicated technical support guide for this compound. This document provides in-depth scientific insights, actionable protocols, and troubleshooting advice to help you maintain the integrity of this compound in your experimental work. As researchers, we understand that compound stability is paramount to generating reliable and reproducible data. This guide is structured to address the specific chemical liabilities of this molecule and empower you with the knowledge to mitigate degradation effectively.

Section 1: Understanding the Instability of this compound

To effectively prevent degradation, we must first understand the underlying chemical mechanisms. The structure of this compound contains two key moieties susceptible to degradation in solution: a phenol ring and a thiazole ring .

  • The Phenol Moiety: A Target for Oxidation The phenol group is highly susceptible to oxidation. In the presence of atmospheric oxygen, metal ion catalysts, or other oxidizing agents, the phenol can be converted into corresponding quinones or quinone-like structures.[1][2] This process is often autocatalytic and results in the formation of highly colored polymeric products, which is why a common sign of degradation is a solution turning yellow, brown, or even black.[1] The hydrobromide salt form provides an initially acidic environment, which helps to stabilize the phenol group by keeping it in its protonated state. The corresponding phenoxide ion, which forms at higher pH, is significantly more susceptible to oxidation.[3][4]

  • The Thiazole Moiety: Vulnerable to Light and Extreme pH The thiazole ring, while relatively aromatic and stable, is not inert.[5] Its primary vulnerabilities are photodegradation and hydrolysis under harsh conditions.

    • Photodegradation: Thiazole rings, particularly when substituted with aryl groups, can be sensitive to light, especially UV radiation.[6] A common mechanism involves a reaction with singlet oxygen, which can be generated in solution upon light exposure.[7] This can lead to a [4+2] cycloaddition reaction, forming an unstable endoperoxide that subsequently rearranges and cleaves the thiazole ring.[7]

    • Hydrolysis: While more resistant to hydrolysis than oxazoles, the thiazole ring can be cleaved under extreme acidic or basic conditions, although this is generally a less common issue under typical experimental parameters.[8][9]

Below is a diagram illustrating the primary degradation pathways for this compound.

DegradationPathways cluster_0 Primary Stress Factors cluster_1 Degradation Products Compound 2-(2-Methyl-1,3-thiazol-4-yl)phenol in Solution Oxidation Oxygen / Metal Ions Compound->Oxidation Phenol Oxidation Photodegradation UV/Visible Light Compound->Photodegradation Thiazole Photolysis pH High pH (>7) Compound->pH Phenoxide Formation Quinones Quinone-type Products (Colored Solution) Oxidation->Quinones RingCleavage Thiazole Ring Cleavage Products (Loss of Activity) Photodegradation->RingCleavage pH->Oxidation Accelerates

Primary degradation pathways for the subject compound.

Section 2: Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered by researchers.

Q1: My solution of this compound turned yellow/brown shortly after preparation. What is happening and is my compound usable?

A1: A yellow or brown discoloration is a classic indicator of phenol oxidation, leading to the formation of colored quinone-type products.[2][10] This process is accelerated by dissolved oxygen, trace metal impurities in your solvent, and exposure to light. While a slight color change may indicate minimal degradation, significant discoloration suggests that a meaningful portion of your compound has degraded. For quantitative experiments or cell-based assays, this solution should be discarded and a fresh one prepared using the stabilization techniques outlined in this guide.

Q2: What is the optimal pH range for storing this compound in solution?

A2: The optimal pH is weakly acidic, typically in the range of pH 3 to 6 . The hydrobromide salt naturally creates an acidic solution, which is beneficial. This acidic environment ensures the phenol group remains protonated, significantly reducing its susceptibility to oxidation.[11][12] Avoid alkaline conditions (pH > 7) at all costs, as deprotonation to the phenoxide ion dramatically increases the rate of oxidative degradation.[13] While very strong acidic conditions might further stabilize the phenol, they could increase the risk of thiazole ring hydrolysis over long-term storage.

Q3: Which solvents are best for preparing stock solutions? What should I avoid?

A3: The choice of solvent is critical.

  • Recommended: Use high-purity, HPLC-grade solvents such as DMSO, ethanol, or methanol. It is crucial to use solvents from freshly opened bottles to minimize contamination with water and dissolved oxygen. For aqueous solutions, use purified water (e.g., Milli-Q) and consider preparing a buffered solution (e.g., citrate or acetate buffer) to maintain an acidic pH.

  • To Avoid: Avoid using lower-grade solvents, which may contain metal impurities that catalyze oxidation. Be cautious with solvents like THF or dioxane, which can form explosive peroxides over time; these peroxides are potent oxidizing agents.

Q4: I am seeing a loss of compound potency in my multi-day experiment, even though the solution color hasn't changed much. What could be the cause?

A4: If there is no significant color change, the primary suspect is photodegradation of the thiazole ring.[7][14] This pathway does not necessarily produce colored products but will result in cleavage of the molecule, leading to a loss of biological activity. This is especially common in labs with significant ambient or natural light. To confirm this, run a control experiment where one set of samples is protected from light (e.g., wrapped in aluminum foil) and compare the results.[14]

Q5: Can I add anything to my solution to improve stability?

A5: Yes, the use of additives can be highly effective.

  • Antioxidants: For preventing oxidation, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid (Vitamin C) to your stock solution.[14]

  • Singlet Oxygen Quenchers: To inhibit photodegradation, agents like sodium azide or DABCO can be used, though their compatibility with your specific experimental system must be verified.[14]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like EDTA can sequester metal ions and improve stability.

Section 3: Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common stability issues.

Observation Potential Cause(s) Recommended Solution(s)
Rapid Color Change (Yellow/Brown) 1. Oxidation of the phenol moiety.[1] 2. High pH of the solution.[12] 3. Impurities in the solvent (metals, peroxides).1. Degas your solvent: Sparge with nitrogen or argon for 15-20 minutes before use. 2. Work under an inert atmosphere: Prepare solutions in a glove box or use sealed vials with an inert gas headspace. 3. Verify pH: Ensure the final solution pH is between 3 and 6. 4. Use high-purity solvents from a new or recently opened bottle.
Loss of Potency / Activity Over Time 1. Photodegradation of the thiazole ring.[7] 2. Slow oxidative or hydrolytic degradation.1. Protect from light: Use amber glass vials or wrap clear vials completely in aluminum foil.[14] 2. Store at low temperature: Store stock solutions at -20°C or -80°C.[15] 3. Prepare fresh: For sensitive experiments, prepare solutions immediately before use.
Precipitate Forms in Solution 1. Compound has low solubility in the chosen solvent. 2. Degradation products are insoluble. 3. pH shift causing the free base to precipitate.1. Verify solubility: Check the compound's solubility data. You may need to use a co-solvent or a different solvent system. 2. Filter the solution: Use a 0.22 µm syringe filter after dissolution. 3. Control the pH: Ensure the solution remains acidic to keep the hydrobromide salt fully dissolved.
Inconsistent Assay Results 1. Variable degradation between aliquots. 2. Inconsistent storage/handling procedures.1. Standardize your protocol: Follow the "Protocol for Preparation of a Stabilized Stock Solution" (Section 4.1) for all preparations. 2. Aliquot stock solutions: Freeze single-use aliquots to avoid repeated freeze-thaw cycles.

Section 4: Experimental Protocols & Methodologies

Adherence to standardized protocols is essential for reproducibility. The following methods are designed to be self-validating systems for maintaining compound integrity.

Protocol: Preparation of a Stabilized Stock Solution

This protocol details the steps for preparing a stock solution with enhanced stability.

  • Solvent Preparation (Crucial First Step):

    • Select a high-purity, HPLC-grade solvent (e.g., DMSO, Ethanol).

    • Transfer the required volume to a glass container.

    • Sparge the solvent with an inert gas (Nitrogen or Argon) for at least 15 minutes to remove dissolved oxygen.

  • Weighing the Compound:

    • Weigh the this compound in a clean, dry container. Perform this step quickly to minimize exposure to atmospheric moisture and light.

  • Dissolution:

    • Add the degassed solvent to the weighed compound.

    • Mix gently by vortexing or sonicating in a water bath until fully dissolved.

    • Perform this step away from direct sunlight or bright laboratory lights.

  • Storage:

    • Immediately transfer the solution into amber glass vials to protect from light.

    • If amber vials are unavailable, wrap clear vials securely in aluminum foil.

    • Blanket the headspace of the vial with inert gas before sealing.

    • For long-term storage, store at ≤ -20°C. For short-term (1-2 days), storage at 2-8°C is acceptable.[15]

  • Quality Control:

    • Always visually inspect the solution for color change or precipitation before use.

    • For GMP or crucial quantitative studies, verify the concentration of a freshly made stock solution via HPLC-UV as a baseline (T=0) measurement.

Protocol: Workflow for a Forced Degradation Study

A forced degradation study is the definitive way to understand your compound's stability profile and validate your analytical methods.[16][17] This workflow, based on ICH guidelines, outlines the process.[17]

ForcedDegradationWorkflow cluster_conditions Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in 50:50 ACN:H2O) stress Aliquot and Apply Stress Conditions (Include Control at -20°C) start->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Base Hydrolysis (0.1M NaOH, RT) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation photo Photolysis (ICH Q1B light box, RT) stress->photo thermal Thermal Stress (60°C, dark) stress->thermal analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h via HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis end Identify Degradants & Calculate Degradation Rate analysis->end

Workflow for a typical forced degradation study.

Methodology:

  • Preparation: Prepare a 1 mg/mL solution of the compound. A mixture of acetonitrile and water is often a good starting point.[17]

  • Stress Conditions: Aliquot the solution and subject it to the following parallel conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Store at 60°C.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Store at room temperature. Note: Degradation is often rapid.

    • Oxidation: Add H₂O₂ to a final concentration of 3%. Store at room temperature, protected from light.

    • Thermal Stress: Store at 60°C, protected from light.

    • Photostability: Expose to a calibrated light source according to ICH Q1B guidelines. Keep a parallel sample wrapped in foil as a dark control.

  • Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., HPLC-UV/MS).

  • Evaluation: Compare the peak area of the parent compound to the control and identify the appearance of new peaks corresponding to degradation products. Aim for 5-20% degradation to ensure degradation pathways are revealed without destroying the entire sample.[17]

Section 5: Summary of Recommended Handling and Storage

For quick reference, the optimal conditions for minimizing degradation are summarized below.

Parameter Recommendation Rationale
Solvent High-purity, degassed (Ar or N₂) HPLC-grade solvents (DMSO, Ethanol) or acidic buffers (pH 3-6).Minimizes catalytic oxidation and provides a stable chemical environment.
pH 3.0 - 6.0 Keeps the phenol group protonated, drastically reducing susceptibility to oxidation.[11]
Temperature ≤ -20°C for long-term storage; 2-8°C for short-term (days).Reduces the rate of all chemical degradation reactions.[15]
Atmosphere Inert gas (Argon or Nitrogen) headspace.Prevents exposure to atmospheric oxygen, a key driver of oxidative degradation.[14]
Light Exposure Store in amber vials or wrap containers in aluminum foil. Avoid direct sunlight/UV lamps.Prevents photodegradation of the light-sensitive thiazole ring.[7][14]
Additives Consider antioxidants (BHT, Ascorbic Acid) or chelators (EDTA) for maximum stability.Actively scavenge radicals, oxygen, or metal catalysts to inhibit specific degradation pathways.[14]

By understanding the chemical vulnerabilities of this compound and implementing these robust handling and storage procedures, you can ensure the integrity of your compound, leading to more accurate and reliable experimental outcomes.

References

  • Britannica, T. Editors of Encyclopaedia (2026, January 2). Phenol. Encyclopedia Britannica. [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols. [Link]

  • Wikipedia contributors. (2023, April 11). Phenol oxidation with hypervalent iodine reagents. Wikipedia. [Link]

  • Chemistry LibreTexts. (2015, July 19). 22.8: Oxidation of Phenols: Benzoquinones. [Link]

  • University of Calgary. Ch24: Phenols oxidations. [Link]

  • Wikipedia contributors. (2023, December 29). Thiazole. Wikipedia. [Link]

  • Gabriel, A., et al. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(8), 3815-3855. [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 889-899. [Link]

  • Boehringer Ingelheim. (2015, July 22). SDS US. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Smith, A. B., et al. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC. [Link]

  • Shinde, N., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Chemistry Student. (2022, January 26). Phenol - Structure and Properties (A-Level Chemistry). YouTube. [Link]

  • Wikipedia contributors. (2024, February 10). Phenol. Wikipedia. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

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Overcoming hydroscopic nature of 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(2-Methyl-1,3-thiazol-4-yl)phenol Hydrobromide

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the compound's hygroscopic nature. Our goal is to provide practical, evidence-based solutions to ensure the integrity and accuracy of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered when working with this compound.

Q1: I've just received my vial of this compound. How should I store it to prevent moisture absorption?

A: Proper storage is the first and most critical step in maintaining the compound's integrity. Due to its hygroscopic nature, the compound will readily absorb moisture from the atmosphere.[1][2]

  • Immediate Action: Upon receipt, inspect the container seal. If it is compromised, the material may have already been exposed to moisture.

  • Primary Storage: Store the compound in its original, tightly sealed container. For enhanced protection, place this primary container inside a desiccator containing an active desiccant like silica gel, molecular sieves, or calcium sulfate.[1][3][4] Desiccators create a low-humidity environment essential for protecting hygroscopic materials.[4]

  • Long-Term Storage: For long-term storage, especially after the primary container has been opened, consider using a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) and low relative humidity (RH).[5][6] If a glove box is unavailable, sealing the container with parafilm and placing it inside a larger, heat-sealable foil bag with desiccant pouches is an effective alternative.[7]

  • Temperature: Unless otherwise specified by the manufacturer, store at a controlled room temperature (15-25°C). Refrigerated or frozen storage can be problematic; if the container is opened before it has fully warmed to room temperature, condensation will form, introducing significant moisture.[8]

Q2: My balance reading is continuously increasing while I'm trying to weigh the compound. Why is this happening and what is the solution?

A: This is a classic sign of a hygroscopic substance absorbing atmospheric moisture.[9][10] The continuous mass increase will make accurate weighing impossible if not handled correctly.

  • Cause: The compound is actively pulling water vapor from the air onto its surface, which is registered by the analytical balance as an increase in weight.[9][10]

  • Immediate Solution: Minimize the exposure time of the compound to ambient air. Work quickly and efficiently.[5][10] Weighing the material in a glass vessel with a lid or stopper, rather than on open weighing paper, can help stabilize the reading.[9][11] For a more robust solution, refer to the detailed weighing protocols in the Troubleshooting Guide (Section 2).

Q3: What is the impact of this absorbed water on my experimental results?

A: The impact is significant and multifaceted, affecting both the physical and chemical properties of the compound.

  • Potency and Concentration: The absorbed water adds non-active mass, meaning the actual amount of the active pharmaceutical ingredient (API) in a given weighed sample is lower than measured.[8] This will lead to the preparation of sub-potent solutions and inaccurate downstream results.[8] It is crucial to account for water content in final calculations.[8]

  • Physicochemical Properties: Hydration can alter the compound's solid-state form, potentially creating a hydrate.[12][13] Different polymorphic forms (anhydrous vs. hydrate) can exhibit different solubility, dissolution rates, stability, and bioavailability.[12][14][15][16] This can introduce significant variability in your experiments.[12][17]

  • Chemical Stability: The presence of water can accelerate degradation pathways such as hydrolysis, especially for salt forms.[18][][20] For hydrobromide salts, moisture can potentially lead to dissociation back to the free base and hydrobromic acid, negating the benefits of the salt form.[21][22]

Q4: Which solvents are recommended for dissolving this compound?

A: While specific solubility data for this exact compound is not provided, we can make recommendations based on its structural components (thiazole, phenol) and common practices for similar pharmaceutical salts.

  • Polar Protic Solvents: Alcohols such as ethanol and isopropanol are often good starting points for dissolving hydrobromide salts and compounds with phenolic groups.[23]

  • Polar Aprotic Solvents: Acetonitrile is frequently used for thiazole derivatives and is another excellent choice.[23] Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are also likely to be effective due to their high polarity.

  • Aqueous Solutions: As a hydrobromide salt, the compound is designed to have enhanced aqueous solubility compared to its free base form.[21][24] However, the stability in aqueous buffers should be evaluated, as pH can influence both solubility and degradation.

  • Recommendation: Always perform a small-scale solubility test before preparing a large stock solution. Start with the intended final solvent for your experiment.

Section 2: Troubleshooting Guides

This section provides in-depth, step-by-step solutions to specific problems.

Guide 2.1: Achieving Accurate Weighing of a Hygroscopic Compound

Problem: Standard weighing procedures yield inaccurate results due to rapid moisture uptake.

Solution: Employ a combination of environmental control, specialized equipment, and proper technique.

Step 1: Environmental & Equipment Preparation

  • Control Humidity: If possible, perform weighing in a room with controlled low humidity (<40% RH).[6][10] Running a dehumidifier in the balance room overnight can be effective.[5]

  • Use a Glove Box: The most reliable method is to use a glove box with an inert atmosphere (nitrogen or argon).[11] This completely isolates the compound from atmospheric moisture.

  • Prepare the Balance: Ensure the analytical balance is calibrated and level.[10] Place a container of desiccant inside the balance chamber to reduce local humidity.[5] Allow any materials brought from different temperatures (e.g., a desiccator) to equilibrate to the ambient temperature of the balance room before opening to prevent condensation.[8][9]

Step 2: Choosing the Right Weighing Technique

The "weighing by difference" (or "dispensing") method is superior to direct weighing for hygroscopic materials.[10]

  • Protocol for Weighing by Difference:

    • Select a suitable container with a secure lid (e.g., a glass vial or small flask).

    • Place the capped, empty container on the balance and tare it.

    • Remove the container from the balance. In a controlled environment (ideally a glove box or low-humidity area), quickly add an approximate amount of this compound to the container. The amount should be slightly more than your target weight.

    • Securely cap the container immediately.

    • Place the capped container back on the balance and record the stable weight (Weight A).

    • Take the container to your experimental setup. Quickly transfer the required amount of solid into your reaction flask or dissolution vessel.

    • Immediately recap the original container.

    • Place the capped container back on the balance and record the new stable weight (Weight B).

    • The exact mass of the compound transferred is Weight A - Weight B .[10]

Step 3: Alternative "Solution-Based" Weighing for Small Quantities

For very small target masses where direct weighing is impractical, the dilution method is highly accurate.[11]

  • Protocol for Solution-Based Weighing:

    • Using the "weighing by difference" method, accurately weigh a larger, manageable amount of the compound (e.g., 10 mg).

    • Dissolve this amount in a precise volume of a suitable, volatile solvent to create a stock solution of known concentration (e.g., 10 mg in 10.0 mL of acetonitrile creates a 1 mg/mL solution).

    • Use a calibrated micropipette or syringe to transfer the required volume of the stock solution to your experiment. For example, to get 0.5 mg of the compound, you would transfer 500 µL of the 1 mg/mL solution.

Workflow for Handling Hygroscopic Compounds

G cluster_storage Storage Protocol cluster_weighing Weighing Protocol cluster_dissolution Dissolution Protocol Receive Receive Compound Inspect Inspect Seal Receive->Inspect Store Store in Desiccator (Tightly Sealed) Inspect->Store Seal OK Glovebox Optional: Inert Atmosphere Glove Box Store->Glovebox Equilibrate Equilibrate Container to Room Temp Store->Equilibrate Weigh Weigh by Difference Equilibrate->Weigh Weigh_Solution Or: Weigh for Stock Solution Equilibrate->Weigh_Solution Dissolve Dissolve Weighed Compound Immediately Weigh->Dissolve Transfer Solid Weigh_Solution->Dissolve Use Stock Solution Vortex Vortex/Sonicate if Necessary Dissolve->Vortex Use Use Solution in Experiment Vortex->Use

Caption: Workflow from receiving to experimental use.

Guide 2.2: Managing and Remediating Water-Exposed Compound

Problem: The compound has already been exposed to humidity and now appears clumpy, sticky, or has visibly absorbed water.

Solution: While prevention is ideal, it may be possible to regenerate the material using lyophilization (freeze-drying). This process removes water by sublimation, converting ice directly to vapor under a vacuum.[18][25][26]

Important: This procedure will remove water but will not reverse any chemical degradation that may have already occurred. The regenerated material should be re-analyzed (e.g., by Karl Fischer titration for water content) to confirm its state before use.

Experimental Protocol: Lyophilization of Water-Exposed Compound

  • Dissolution: Dissolve the water-exposed compound in a minimal amount of a suitable solvent that has a relatively high freezing point, such as tert-butanol or a mixture of acetonitrile and water. The goal is to create a clear solution.

  • Freezing: Dispense the solution into appropriate lyophilization vials. Freeze the solution completely.[25][26] Rapid freezing can produce smaller ice crystals, which may be beneficial for preserving the material's structure, while slow freezing produces larger crystals that can speed up sublimation.[25]

  • Primary Drying (Sublimation): Place the frozen vials onto the shelves of the lyophilizer. The chamber pressure is reduced (typically below 100 mTorr), and shelf temperature is controlled to supply heat, causing the frozen solvent (ice) to sublimate directly into vapor.[25][26][27] This phase removes the bulk of the water.[25]

  • Secondary Drying (Desorption): After all the ice has sublimated, the temperature is gradually increased to remove any residual, bound water molecules from the material.[25]

  • Backfilling and Sealing: Once the process is complete, the vacuum in the chamber is broken with a dry, inert gas (e.g., nitrogen). The vials should be sealed immediately within this dry environment to prevent re-exposure to atmospheric moisture.[25]

Troubleshooting Logic for Weighing Errors

G Start Balance Reading is Unstable Drift_Q Is the reading continuously drifting in one direction? Start->Drift_Q Drift_Up Reading Drifting UP Drift_Q->Drift_Up Yes Fluctuate Reading is Fluctuating Randomly Drift_Q->Fluctuate No Cause_Hygro Cause: Hygroscopic Moisture Absorption Drift_Up->Cause_Hygro Sol_Hygro Solution: - Work Faster - Use 'Weigh by Difference' - Use Glove Box/Desiccator Cause_Hygro->Sol_Hygro Temp_Q Is the sample/container at room temperature? Fluctuate->Temp_Q Static_Q Is the environment dry (<40% RH)? Temp_Q->Static_Q Yes Cause_Temp Cause: Air Currents from Temperature Difference Temp_Q->Cause_Temp No Cause_Static Cause: Static Electricity Static_Q->Cause_Static Yes Sol_Temp Solution: Acclimatize sample to room temperature before weighing Cause_Temp->Sol_Temp Sol_Static Solution: - Use Anti-Static Gun - Increase Room Humidity - Use Anti-Static Weigh Pan Cause_Static->Sol_Static

Caption: Decision tree for troubleshooting unstable balance readings.

Section 3: Data & Formulation Considerations

Table 1: Recommended Storage & Handling Conditions
ParameterRecommended ConditionRationale & Key Considerations
Temperature 15 - 25°C (Controlled Room Temp)Avoids condensation issues associated with refrigerated storage.[8]
Relative Humidity (RH) As low as possible (< 40%)Minimizes the driving force for moisture absorption from the air.[6][10]
Atmosphere Inert Gas (Nitrogen, Argon) or Dry AirPrevents interaction with atmospheric moisture and oxygen.[5][6]
Primary Container Original manufacturer's vial, tightly sealed with a cap liner in good condition.Provides the first barrier against the environment.
Secondary Container Desiccator or heat-sealed foil pouch with desiccant.Provides a crucial second layer of protection against moisture ingress during storage.[1][7]
Table 2: Solvent Suitability Profile (General Guidance)
Solvent ClassExamplesSuitability & Notes
Polar Protic Ethanol, Isopropanol, WaterHigh: Generally good solvents for hydrobromide salts.[23] Water is effective but check for long-term stability.[20]
Polar Aprotic Acetonitrile, DMSO, DMFHigh: Excellent solubilizing power for many pharmaceutical compounds.[23] Ensure solvent is anhydrous if preparing stock solutions for long-term storage.
Ethers Tetrahydrofuran (THF)Moderate: May have some solubility but likely less effective than more polar options.
Aromatic TolueneLow: Unlikely to be a good solvent for a polar salt form. May be useful as an anti-solvent for precipitation/crystallization.[23]
Halogenated Dichloromethane (DCM)Low: Generally insufficient polarity to dissolve salts effectively.

References

  • Weighing It Right: A Comprehensive Guide to Accurate Labor
  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. (2020). PMC.
  • A REVIEW ON LYOPHILIZATION: A TECHNIQUE TO IMPROVE STABILITY OF HYGROSCOPIC, THERMOLABILE SUBSTANCES. (2017).
  • Tips & Tricks: Weighing. Department of Chemistry : University of Rochester.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). MDPI.
  • How to weigh a higroscopic substance. (2008).
  • Top 6 Desiccant Types to Prevent Moisture Damage. (2019). Lab Supply Network.
  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). Ibis Scientific, LLC.
  • 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. (2025). WuXi AppTec.
  • What Are Desiccants and How They Work for Moisture Control. (2024). Stream Peak.
  • proUmid Hydrate Formation | DVS hydr
  • Drying and Weighing Hygroscopic Substances in Microanalysis. (1945). American Chemical Society.
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Pharmaceutical Technology.
  • Is there a practical and efficient way to protect hygroscopic compounds
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Pharma Excipients.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). PMC.
  • Water Content of APIs and Its Impact on Potency Results. ARL Bio Pharma.
  • What We Know About Desicc
  • When Labs Need to Lock In Dry Conditions, They Keep Choosing This Chemistry. (2025). Lab Manager.
  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs.
  • Guidance for Industry. (2007). FDA.
  • How to Handle Hygroscopic Reference Standards? (2008).
  • White Paper Ensuring Consistency in Polymorphic Drug Substances and Products. Almac.
  • 1 Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formul
  • polymorphism and polymorph characterisation in pharmaceuticals. (2019).
  • What is lyophilization? How does it work?. Millrock Technology.
  • Demystifying Lyophilization: Understanding the Freeze-Drying Process. (2024). Jubilant HollisterStier.
  • influence on the in vitro dissolution behavior and food effect. (2025). CrystEngComm - The Royal Society of Chemistry.
  • Automated Water Content Determination of Hygroscopic Lyophilized Drugs. Mettler Toledo.
  • Lyophilization: Guide to Freeze Drying in Pharmaceuticals. (2025). Adragos Pharma.
  • Impact of Drug Hydrophilicity on Transdermal Delivery by Nanoemulsions. (2026). MDPI.
  • API Properties & Their Impact on Drug Performance. BOC Sciences.
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (2011). PMC.
  • Process for preparing thiazole derivatives. (2017).
  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014). Pharmaceutical Development and Technology.
  • Solvent‐free synthesis of functionalized thiazole derivatives. (2020).
  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (2023). MDPI.
  • Physical Stability Of Pharmaceutical Salts And Cocrystals In Drug Product Environment. (2014). University of Minnesota.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Pharmaceutical Salts Optimization of Solubility or Even More?. (2010). American Pharmaceutical Review.
  • Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity. (2025). MDPI.
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Technical Support Center: Stabilizing 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide for Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the long-term storage and stability of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity and reliability of your experimental results.

Introduction

This compound is a molecule of significant interest in pharmaceutical research. Its structure, comprising a phenolic ring and a thiazole moiety, makes it susceptible to specific degradation pathways. Furthermore, as a hydrobromide salt, it is prone to hygroscopicity. Understanding and mitigating these instabilities are critical for maintaining the compound's purity, potency, and shelf-life. This guide provides a comprehensive overview of potential issues, their underlying causes, and actionable solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and handling of this compound.

Problem 1: Discoloration of the solid compound (e.g., turning yellow or brown).

  • Symptoms: The initially off-white or crystalline powder develops a noticeable color change over time.

  • Possible Causes:

    • Oxidation of the Phenolic Group: Phenolic compounds are susceptible to oxidation, which can be initiated by exposure to air (oxygen) and accelerated by light and elevated temperatures.[1][2] This process often leads to the formation of colored quinone-type structures.

    • Photodegradation: The thiazole ring, particularly with its aryl substituent, can be sensitive to light, especially UV radiation.[3][4] This can trigger complex photochemical reactions, leading to colored degradation products.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Immediately check if the compound is stored in a light-protected container (e.g., amber vial) and at the recommended low temperature.

    • Inert Atmosphere: If discoloration persists despite light protection, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. This is particularly important for long-term storage.

    • Purity Analysis: Perform an analytical test, such as High-Performance Liquid Chromatography (HPLC), to quantify the purity of the discolored sample and identify any new impurity peaks.[5]

Problem 2: Changes in the physical state of the compound (e.g., clumping, becoming sticky, or liquefying).

  • Symptoms: The free-flowing powder becomes cohesive, sticky, or even turns into a liquid or semi-solid.

  • Possible Causes:

    • Hygroscopicity: As a hydrobromide salt, the compound is likely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] This absorbed water can lead to deliquescence, where the solid dissolves in the absorbed water.[8]

  • Troubleshooting Steps:

    • Control Humidity: Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium chloride). For highly sensitive applications, storage in a glove box with a controlled low-humidity atmosphere is recommended.[6]

    • Proper Sealing: Ensure the container is tightly sealed with a high-quality cap and consider using paraffin film to further secure the seal.

    • Aliquotting: For frequent use, it is advisable to aliquot the bulk material into smaller, single-use vials. This minimizes the exposure of the entire stock to atmospheric moisture during each use.

Problem 3: Inconsistent or poor results in biological assays.

  • Symptoms: A previously potent batch of the compound shows reduced activity or yields variable results in biological experiments.

  • Possible Causes:

    • Chemical Degradation: The active pharmaceutical ingredient (API) may have degraded due to the factors mentioned above (oxidation, photodegradation, hydrolysis), leading to a lower concentration of the active compound.

    • Formation of Inhibitory Degradants: The degradation products themselves might interfere with the assay, either by inhibiting the target or through other non-specific interactions.

  • Troubleshooting Steps:

    • Purity Re-assessment: Use a stability-indicating analytical method, such as reverse-phase HPLC, to re-assess the purity of the compound.[9][10] Compare the chromatogram with that of a fresh or properly stored reference standard.

    • Forced Degradation Study: To understand the potential degradation products, a forced degradation study can be performed under stress conditions (e.g., acid, base, oxidative, thermal, and photolytic stress).[3][11] This helps in identifying the peaks of degradation products in your HPLC analysis.

    • Proper Stock Solution Preparation and Storage: Prepare stock solutions in a suitable, dry solvent and store them at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability?

A1: For long-term stability, this compound should be stored at -20°C , in a tightly sealed, light-protected container (amber vial) , and under a dry, inert atmosphere (nitrogen or argon) . Storing it inside a desiccator at this temperature will provide additional protection against moisture.

Q2: How can I assess the stability of my compound over time?

A2: A formal stability study should be conducted. This involves storing aliquots of the compound under the recommended and accelerated (e.g., higher temperature and humidity) conditions and testing them at specific time points (e.g., 0, 3, 6, 12 months). The primary analytical technique for this is a validated stability-indicating HPLC method.[9][10] Key parameters to monitor are purity, potency, and the appearance of any degradation products.

Q3: What are the likely degradation pathways for this molecule?

A3: Based on its chemical structure, the two most probable degradation pathways are:

  • Oxidation of the phenol group: This can lead to the formation of quinones and other colored byproducts. Phenolic compounds are known to be susceptible to oxidation, which is often catalyzed by light and heat.[1][2]

  • Photodegradation of the thiazole ring: Thiazole rings, especially when attached to an aryl group, can undergo photo-oxygenation, potentially leading to ring opening or rearrangement.[3][4]

Q4: Is it necessary to handle this compound in a glove box?

A4: For weighing and aliquoting the dry powder, using a glove box with a controlled, low-humidity atmosphere is highly recommended to prevent moisture absorption.[6] If a glove box is not available, work quickly in a dry environment and use a desiccator for storage.

Experimental Protocols

Protocol 1: General Stability Assessment using HPLC

This protocol outlines a basic workflow for assessing the stability of this compound.

  • Preparation of Stock Solution: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 238 nm).[12]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a freshly prepared solution to obtain the initial chromatogram (time zero).

    • Store the solid compound under the desired conditions.

    • At each time point, prepare a fresh solution from the stored solid and inject it into the HPLC system.

    • Compare the peak area of the parent compound and look for the appearance of new peaks, which indicate degradation products.

Data Presentation

Table 1: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature-20°CSlows down chemical degradation kinetics.[2][13][14]
LightProtect from light (amber vial)Prevents photodegradation of the phenol and thiazole rings.[3][4][15]
AtmosphereDry, inert gas (Nitrogen/Argon)Minimizes oxidation of the phenol group.
HumidityLow (use of desiccator)Prevents moisture absorption by the hygroscopic hydrobromide salt.[6][7]

Visualizations

Degradation Pathway and Workflow Diagrams

cluster_degradation Potential Degradation Pathways cluster_oxidation Oxidation cluster_photo Photodegradation cluster_hydrolysis Hydrolysis (Moisture) parent 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide quinone Quinone-like Products parent->quinone O2, heat, light rearranged Rearranged/Ring-Opened Products parent->rearranged Light (UV) hydrolyzed Hydrolyzed Products parent->hydrolyzed H2O

Caption: Potential degradation pathways for the compound.

cluster_workflow Stability Testing Workflow start Receive/Synthesize Compound storage Aliquot and Store under Varied Conditions (Recommended & Accelerated) start->storage timepoint Pull Samples at Pre-defined Time Points storage->timepoint analysis Analyze via Stability-Indicating HPLC timepoint->analysis data Compare Data: - Purity (%) - Degradant Profile analysis->data conclusion Determine Shelf-life and Optimal Storage Conditions data->conclusion

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Benchmarking the Fluorescence Quantum Yield of 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pursuit of Luminescent Efficiency

In the landscape of drug discovery and molecular probe development, the precise characterization of a fluorophore's efficiency is paramount. The fluorescence quantum yield (Φf) stands as a critical parameter, quantifying the ratio of photons emitted to photons absorbed.[1][2] This guide provides a comprehensive, field-tested methodology for accurately benchmarking the fluorescence quantum yield of 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide. We will employ the comparative method, a robust technique that leverages a well-characterized reference standard.[1] This document is designed for researchers and scientists, offering not just a protocol, but the underlying scientific rationale to ensure the generation of trustworthy and reproducible data.

Foundational Concepts: Understanding Fluorescence Quantum Yield

An electronically excited molecule can return to its ground state through several deactivation pathways. These include non-radiative processes like internal conversion and intersystem crossing, as well as the radiative process of fluorescence.[1][3] The fluorescence quantum yield is the measure of the efficiency of the fluorescence process, representing the probability that an absorbed photon will be re-emitted as a fluorescent photon.[1]

Mathematically, it is defined as:

Φf = kf / (kf + Σknr)

where:

  • kf is the rate constant for radiative decay (fluorescence).

  • Σknr represents the sum of the rate constants for all non-radiative decay processes.[4]

A higher Φf value, approaching 1.0 (or 100%), indicates a more efficient fluorophore, which is often a desirable trait for applications requiring high sensitivity, such as bio-imaging and sensing assays.[4]

There are two primary methods for determining the quantum yield: the absolute method, which requires specialized instrumentation like an integrating sphere to count all emitted photons[2][5][6], and the relative method. This guide will focus on the more accessible and widely used relative method , which compares the fluorescence properties of the test sample to a well-known fluorescence standard.[1][7]

The Strategic Choice of a Reference Standard

The validity of the relative quantum yield measurement hinges entirely on the selection of an appropriate standard. The ideal standard should have a known, constant quantum yield and its absorption and emission spectra should, as much as possible, overlap with the sample under investigation.[8]

For benchmarking this compound, which is expected to absorb in the UV region, Quinine Sulfate is a historically common and appropriate choice.[7][9]

Key Considerations for the Standard:

  • Solvent System: Quinine sulfate's quantum yield is highly dependent on its solvent environment. It is traditionally prepared in 0.1 M sulfuric acid (H₂SO₄). However, recent studies have revealed a significant temperature dependence of its quantum yield in this medium.[10]

  • Authoritative Recommendation: To enhance experimental robustness, it is now recommended to use 0.1 M perchloric acid (HClO₄) as the solvent for quinine sulfate. In this solvent, its quantum yield (Φf = 0.60) shows no temperature dependence up to 45 °C, making it a more reliable standard.[4][10]

Experimental Workflow: A Self-Validating Protocol

This protocol is designed to minimize common errors and ensure data integrity. The core principle is to compare the integrated fluorescence intensity per unit of absorbed light (absorbance) for the test compound against the standard.

Instrumentation & Materials
  • Spectrofluorometer: A research-grade instrument capable of providing spectrally corrected emission data.

  • UV-Vis Spectrophotometer: A dual-beam instrument for accurate absorbance measurements.

  • Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.[11][12] Using the same set of cuvettes for blank, standard, and sample measurements is recommended to minimize optical variability.

  • Reagents:

    • This compound (Test Sample)

    • Quinine sulfate dihydrate (Reference Standard)

    • Perchloric acid (HClO₄), 70%

    • Ethanol (or other suitable solvent for the test sample), spectroscopic grade

    • Deionized water (18 MΩ·cm)

Step-by-Step Measurement Procedure

Step 1: Preparation of Stock Solutions

  • Standard: Prepare a stock solution of Quinine Sulfate in 0.1 M HClO₄.

  • Test Sample: Prepare a stock solution of this compound in a suitable solvent (e.g., Ethanol). The solvent must be transparent at the excitation and emission wavelengths.

Step 2: Preparation of Dilutions

  • For both the standard and the test sample, prepare a series of at least five dilutions from the stock solutions using the respective solvents.

  • Causality: The concentrations should be adjusted to yield absorbance values at the chosen excitation wavelength between approximately 0.02 and 0.10.[1][8] This is a critical step to avoid the "inner filter effect," where high concentrations can lead to non-linear relationships between absorbance and fluorescence intensity due to re-absorption of emitted light.[1][11]

Step 3: Absorbance Measurement

  • Determine the absorption maximum (λabs) of the test sample. Choose an excitation wavelength (λex) at or near this maximum.

  • Using the UV-Vis spectrophotometer, measure the absorbance of all standard and test sample dilutions at this single, fixed excitation wavelength (λex). The instrument should be blanked with the respective solvent for each series of measurements.

Step 4: Fluorescence Measurement

  • Set the spectrofluorometer with the chosen excitation wavelength (λex).

  • Expertise: It is crucial that all instrument parameters (e.g., excitation and emission slit widths, detector voltage) are held constant throughout the measurements for both the standard and the test sample.[6] Changing these settings will invalidate the comparison.

  • Record the corrected fluorescence emission spectrum for each dilution of the standard and the test sample. Also, record a spectrum for a solvent blank for each solvent used.

Step 5: Data Processing and Calculation

  • Correct Spectra: Subtract the integrated intensity of the solvent blank from the integrated intensity of each corresponding sample spectrum.

  • Integrate Emission: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

  • Plot Data: For both the standard and the test sample, create a plot of integrated fluorescence intensity versus absorbance.

  • Determine Gradient: The resulting plot should be a straight line passing through the origin.[13] Perform a linear regression to determine the gradient (slope) of this line for both the standard (GradST) and the test sample (GradX). The quality of the linear fit (R² > 0.99) serves as a self-validation of the data quality.

  • Calculate Quantum Yield: Use the following equation to calculate the fluorescence quantum yield of the test sample (ΦX):[1]

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • ΦST is the known quantum yield of the standard (0.60 for Quinine Sulfate in 0.1 M HClO₄).[4]

    • GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the test sample and standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the test sample and standard, respectively.

Diagram: Experimental Workflow for Relative Quantum Yield Measurement

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_stock Prepare Stock Solutions (Test & Standard) prep_dilute Create Serial Dilutions (Abs < 0.1) prep_stock->prep_dilute abs_measure Measure Absorbance (A) at fixed λex prep_dilute->abs_measure flu_measure Measure Emission Spectra (Corrected for Blank) abs_measure->flu_measure Same Solutions integrate Integrate Area (F) under Emission Curve flu_measure->integrate plot Plot F vs. A integrate->plot gradient Determine Gradients (Grad_X, Grad_ST) plot->gradient calculate Calculate Φ_X using Comparative Equation gradient->calculate

Caption: Workflow for determining relative fluorescence quantum yield.

Data Summary and Comparison

All collected and calculated photophysical data should be summarized for a clear comparison.

Parameter2-(2-Methyl-1,3-thiazol-4-yl)phenol HBr (Test)Quinine Sulfate (Standard)
Solvent Ethanol0.1 M HClO₄
Refractive Index (η) 1.361.33
Excitation Wavelength (λex) User DeterminedSame as Test
Absorption Max (λabs) User Determined348 nm
Emission Max (λem) User Determined450 nm
Known Quantum Yield (ΦST) N/A0.60[4][10]
Calculated Quantum Yield (ΦX) User Calculated N/A
Diagram: Relationship of Measured Parameters

G cluster_input Experimental Inputs cluster_process Processing cluster_output Final Output Abs Absorbance (A) Plot Plot F vs. A Abs->Plot Fluor Integrated Fluorescence (F) Fluor->Plot Ref_QY Φ_ST (Standard QY) Final_QY Φ_X (Test QY) Ref_QY->Final_QY Ref_Idx Refractive Indices (η_X, η_ST) Ref_Idx->Final_QY Grad Calculate Gradient (Grad = ΔF/ΔA) Plot->Grad Grad->Final_QY

Caption: Conceptual flow from raw data to the final quantum yield value.

Conclusion: Ensuring Authoritative Results

By adhering to this detailed guide, researchers can confidently benchmark the fluorescence quantum yield of this compound. The emphasis on a stable reference standard, the mitigation of common experimental pitfalls like the inner filter effect, and the validation of data through linear regression collectively contribute to a robust and trustworthy measurement. This foundational photophysical data is indispensable for the rational design and application of novel fluorescent probes in advanced scientific research.

References

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

  • Prahl, S. (2017). Quinine sulfate. OMLC. [Link]

  • Prahl, S. (2017). Quinine sulfate. OMLC. [Link]

  • Beeby, A. A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • Povrozin, Y., & Terpetschnig, E. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link]

  • Wikipedia. (2023). Quantum yield. [Link]

  • Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]

  • JASCO. (2021). Fluorescence quantum yield measurement. JASCO Global. [Link]

  • Chemistry LibreTexts. (2023). 3.5: Quantum Yield of Fluorescence. [Link]

  • de la Cruz, J., et al. (2025). A practical guide to measuring and reporting photophysical data. RSC Publishing. [Link]

  • HORIBA. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Nawara, K., & Waluk, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389–5394. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide

[1]

Part 1: Executive Safety Summary & Hazard Profiling[1]

Do not treat this compound as a generic laboratory salt. 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide presents a dual-threat profile.[1] It combines the systemic toxicity and rapid permeation potential of a phenolic moiety with the corrosivity and hydrolysis potential of a hydrobromide (HBr) salt .

The "Dual-Threat" Mechanism[1]
  • The Phenolic Core: Phenols are lipophilic.[1] Upon contact with skin, they can anesthetize local nerve endings (masking the burn) while rapidly entering the bloodstream, causing systemic CNS and renal toxicity [1].[2]

  • The Hydrobromide Counterion: HBr salts are hygroscopic and acidic.[1] In the presence of moisture (mucous membranes, humidity), they hydrolyze to release hydrobromic acid, a severe respiratory and ocular irritant.

Critical Hazard Classifications (GHS Derived):

  • H314/H315: Causes severe skin burns/irritation (Concentration dependent).[1]

  • H318/H319: Causes serious eye damage/irritation.[1]

  • H335: May cause respiratory irritation (Dust hazard).[1]

  • H301/H302: Toxic/Harmful if swallowed.[1]

Part 2: The Hierarchy of Defense (PPE & Engineering)

Personal Protective Equipment (PPE) is your last line of defense.[1] Engineering controls are primary.[1]

Engineering Controls (Mandatory)
  • Primary Containment: All weighing and open-vessel manipulation must occur inside a certified Chemical Fume Hood or HEPA-filtered Powder Weighing Station .[1]

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Dry HBr salts are prone to static charge, increasing the risk of aerosolization.

PPE Technical Specifications (The Matrix)

Standard 4-mil nitrile exam gloves are insufficient for prolonged contact with phenolic solutions.[1] Use the following matrix to select gear based on the state of matter.

ComponentSolid State Handling (Weighing/Transfer)Solution Phase Handling (Synthesis/Assay)Technical Rationale
Hand Protection Double Nitrile (Min 5 mil outer)Laminate (Silver Shield) under NitrilePhenols permeate nitrile <10 mins in solution.[1] Laminate provides >4hr breakthrough [2].[1]
Eye Protection Chemical Splash Goggles Chemical Splash Goggles Safety glasses allow dust entry.[1] HBr dust causes corneal opacity.[1]
Respiratory N95 (If hood unavailable - Emergency only)Fume Hood (Required)HBr hydrolysis creates acid vapors; Phenol vapor is toxic.[1]
Body Protection Lab Coat (High-neck, snap closure)Lab Coat + Chemical ApronTyvek sleeves recommended to bridge glove-cuff gap.[1]

Part 3: Operational Protocols

Visual Workflow: PPE Selection Logic

PPE_Logiccluster_warnCRITICAL WARNINGStartStart: Handling 2-(2-Methyl-1,3-thiazol-4-yl)phenol HBrStateSelect Physical StateStart->StateSolidSolid / PowderState->SolidLiquidSolution (Organic Solvent)State->LiquidSolid_PPEStandard Protocol:- Double Nitrile Gloves- Splash Goggles- Fume HoodSolid->Solid_PPELiquid_PPEHigh-Risk Protocol:- Silver Shield/Laminate Liners- Outer Nitrile Gloves- Chemical ApronLiquid->Liquid_PPEWarnDo NOT use Latex.Phenol permeates Latex immediately.Liquid_PPE->Warn

Figure 1: Decision logic for PPE selection based on physical state. Note the strict prohibition of Latex.

Standard Operating Procedure (SOP): Weighing & Solubilization

Objective: Safely transfer solid to solution without aerosol exposure.

  • Preparation:

    • Don appropriate PPE (See Matrix).[1][3][4][5][6][7][8]

    • Place a black surface or dark paper inside the weigh station. (White powders are invisible on white spill mats; contrast allows detection of micro-spills).[1]

    • Pre-weigh the receiving vessel (vial) and cap.

  • Weighing (The "Static Trap"):

    • Risk:[3][4][8] HBr salts are often fluffy and static-prone.[1]

    • Action: Do not pour.[1] Use a micro-spatula.[1] If the powder "flies" toward the spatula, pause and use an anti-static gun.

    • Clean-up: Wipe the spatula with a Kimwipe dampened in PEG-400 (Polyethylene Glycol) or Isopropanol immediately after use.[1] Do not shake the spatula.

  • Solubilization:

    • Solvent Choice: DMSO or Methanol are common.[1]

    • Exotherm Warning: HBr salts can generate heat upon solvation.[1] Add solvent slowly down the side of the vial.

    • Venting:[4] Cap loosely initially to allow any pressure equalization if heat is generated.[1]

Part 4: Emergency Response & Disposal

Decontamination Pathway

If a spill occurs, water alone is often insufficient for phenols due to their lipophilicity.

Decon_WorkflowSpillSpill DetectedTypeIdentify SurfaceSpill->TypeSkinSkin ContactType->SkinBenchBench/HoodType->BenchSkin_Action1. PEG-400 Swab (if avail)2. Water Rinse (15 min)3. Seek Medical AidSkin->Skin_ActionBench_Action1. Cover with absorbent2. Neutralize (Weak Base)3. Double Bag WasteBench->Bench_Action

Figure 2: Differentiated response protocols for biological vs. environmental contamination.

Disposal Protocol

Never dispose of this compound down the drain.[1] The phenol moiety is toxic to aquatic life (H410), and the HBr is corrosive.

  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid Waste - Phenolic." [1]

  • Liquid Waste:

    • Segregate into "Acidic Organic Waste."

    • Do not mix with strong oxidizers (Nitric acid, Peroxides) as phenols can nitrate exothermically, leading to explosion hazards [3].[2]

References

  • National Institute for Occupational Safety and Health (NIOSH). Phenol: Systemic Toxicity and Skin Absorption.[1] CDC.gov.[1] Available at: [Link][1]

  • PubChem. Compound Summary: 4-(2-Amino-1,3-thiazol-4-yl)phenol (Structural Analog Safety Data).[1] National Library of Medicine.[1] Available at: [Link][1]

  • University of California, Berkeley (EH&S). Safe Storage and Handling of Phenol and Phenolic Derivatives. Berkeley.edu.[1] Available at: [Link][1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.